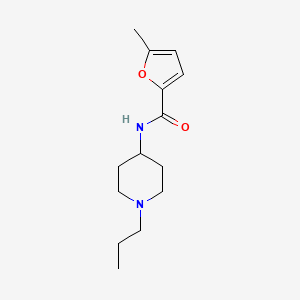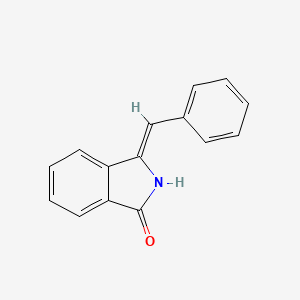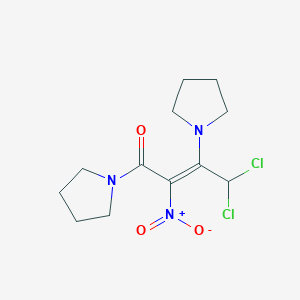![molecular formula C21H18FN3O B4757009 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4757009.png)
1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Descripción general
Descripción
1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is a compound that has garnered significant attention in the scientific community. It is a synthetic molecule that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is not fully understood. However, it is believed to exert its effects by binding to specific targets, such as enzymes, receptors, or proteins, and modulating their activity. It may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone are diverse and depend on the specific target and cellular context. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively. It has also been reported to modulate the activity of receptors, such as GABA-A and NMDA receptors, which are involved in neurotransmission and synaptic plasticity, respectively. In addition, it has been shown to induce apoptosis, inhibit cell proliferation, and alter cellular metabolism in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone in lab experiments include its synthetic accessibility, its diverse biological activities, and its potential as a drug candidate. However, there are also limitations to its use, including its potential toxicity, its limited water solubility, and its lack of selectivity for specific targets.
Direcciones Futuras
There are many potential future directions for research on 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone. Some possible areas of investigation include:
1. Elucidating the mechanism of action of the compound and identifying its specific targets.
2. Optimizing the synthesis method to improve the yield, purity, and scalability of the compound.
3. Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models and human clinical trials.
4. Developing derivatives of the compound with improved selectivity, potency, and safety profiles.
5. Exploring the potential of the compound as a tool for studying specific biological processes or disease states.
6. Investigating the potential of the compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and infectious diseases.
In conclusion, 1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is a synthetic molecule that has shown promise in various fields of research. Its diverse biological activities and potential as a drug candidate make it an intriguing target for further investigation. However, more research is needed to fully understand its mechanism of action, optimize its synthesis and improve its selectivity and safety profiles.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated for its anticancer, antitumor, and antimicrobial properties. In biochemistry, it has been investigated for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been explored for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-2-11-25-19-6-4-3-5-18(19)23-21(25)16-12-20(26)24(14-16)13-15-7-9-17(22)10-8-15/h1,3-10,16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWGLXVPCVQNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 1-[(4-fluorophenyl)methyl]-4-[1-(2-propynyl)-1H-1,3-benzimidazol-2-yl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4756930.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4756932.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4756939.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4756946.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4756956.png)
![2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4756963.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4756971.png)

![2-[(3-phenoxypropyl)thio]-1,3-benzothiazole](/img/structure/B4756983.png)
![6-bromo-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4756990.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-(4-isopropylphenoxy)acetamide](/img/structure/B4756997.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-phenylacetamide](/img/structure/B4757003.png)